Cas no 86688-08-6 (1,1'-Binaphthalene, 2,2'-dibromo-, (1R)-)

1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- is a chiral brominated binaphthyl derivative widely utilized in asymmetric synthesis and catalysis. Its rigid, enantiopure structure makes it a valuable scaffold for constructing chiral ligands, such as BINOL and BINAP analogs, which are critical in enantioselective transformations. The dibromo substitution at the 2,2'-positions enhances its reactivity for further functionalization, enabling tailored modifications for specific catalytic applications. This compound’s high optical purity and stability under various reaction conditions ensure consistent performance in stereocontrolled processes. Its utility spans pharmaceuticals, materials science, and advanced organic synthesis, where precise chirality control is essential.
1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- structure
86688-08-6 structure
Product Name:1,1'-Binaphthalene, 2,2'-dibromo-, (1R)-
CAS No:86688-08-6
MF:C20H12Br2
MW:412.117283821106
MDL:MFCD00188005
CID:660893
PubChem ID:619909
Update Time:2025-05-28

1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Binaphthalene, 2,2'-dibromo-, (1R)-
    • R-(+)-2,2-DIBROMO-1,1'-BINAPHTHYL
    • 2,2'-Bipyridine-6-carboxylic acid
    • 2,2'-bipyridine-6-monocarboxylic acid
    • 2,2'-dibromo-1,1'-binaphthyl
    • 6-carboxy-2,2'-bipyridine
    • (R)-(+)-2,2'-Dibromo-1,1'-binaphthyl
    • (R)-2,2'-Dibromo-1,1'-binaphthalene
    • (1R)-2,2′-Dibromo-1,1′-binaphthalene (ACI)
    • 1,1′-Binaphthalene, 2,2′-dibromo-, (R)- (ZCI)
    • (R)-(+)-2,2′-Dibromo-1,1′-binaphthyl
    • (R)-2,2′-Dibromo-1,1′-binaphthalene
    • MFCD00188005
    • 2,2'-Dibromo-1,1'-binaphthalene
    • AS-10663
    • (1S)-2,2'-Dibromo-1,1'-binaphthalene
    • SCHEMBL1239327
    • 2,2-dibromo-1,1-binaphthyl
    • (R)?-2,?2'-Dibromo-1,?1'-binaphthalene
    • racemic-2,2'-Dibromo-1,1'-binaphthyl
    • 2,2(2)-Dibromo-1,1(2)-binaphthyl
    • 2-bromo-1-(2-bromonaphthalen-1-yl)naphthalene
    • AKOS022175619
    • CS-0085186
    • 2,2 inverted exclamation mark -Dibromo-1,1 inverted exclamation mark -binaphthyl
    • 2,2'-Dibromo-1,1'-binaphthyl, 96%
    • (+/-)-2,2-Dibromo-1,1-Binaphthyl
    • 1,1'-Binaphthalene, 2,2'-dibromo-
    • DTXSID60347302
    • C76392
    • (S)-2,2'-Dibromo-1,1'-binaphthalene
    • 150024-49-0
    • Racemic-2,2'-dibromo-1.1'-binaphthyl
    • CS-0085184
    • 2,2'-Dibromo[1,1']binaphthyl
    • E76042
    • D4221
    • SY010036
    • SY073121
    • (S)-2,2 inverted exclamation mark -Dibromo-1,1 inverted exclamation mark -binaphthalene
    • ()-2,2-Dibromo-1,1-binaphthyl
    • 2,2'-dibromo-[1,1']binaphthyl
    • DB-009482
    • (1R)-2,2'-Dibromo-1,1'-binaphthalene
    • 86688-08-6
    • 74866-28-7
    • ZCA86628
    • S-(-)-2,2-DIBROMO-1,1/'-BINAPHTHYL
    • 1,1'-Binaphthalene, 2,2'-dibromo-, (1S)-
    • Racemic-2,2-dibromo-1,1-binaphthyl
    • MDL: MFCD00188005
    • Inchi: 1S/C20H12Br2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H
    • InChI Key: IJUDEFZBMMRSNM-UHFFFAOYSA-N
    • SMILES: BrC1C(C2C3C(=CC=CC=3)C=CC=2Br)=C2C(C=CC=C2)=CC=1

Computed Properties

  • Exact Mass: 410.93800
  • Monoisotopic Mass: 409.93058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.4
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.614±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (7.8E-6 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 6.86650

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1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid ;  -10 °C; -10 °C → rt; rt → -5 °C
1.2 Solvents: Pyridine ;  < -5 °C; 1 h, < -5 °C
1.3 Reagents: Urea Solvents: Water ;  < -5 °C; 30 min, < -5 °C
1.4 Reagents: Potassium bromide ,  Mercury dibromide Solvents: Water ;  cooled; 2 h, 0.1 torr, 95 °C
Reference
Effective enantiodiscrimination in electroanalysis based on a new inherently chiral 1,1'-binaphthyl selector directly synthesizable in enantiopure form
Bonetti, Giorgia; et al, Molecules, 2020, 25(9),

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ,  Water ;  5 min, -5 °C; 2 h, 0 °C
1.2 Reagents: Zinc bromide ,  Potassium bromide Solvents: Water ;  cooled; 30 min
1.3 Solvents: Hexane ;  12 h, reflux
Reference
Highly sterically hindered binaphthalene-based monophosphane ligands: synthesis and application in stereoselective Suzuki-Miyaura reactions
Meskova, Michaela; et al, Tetrahedron: Asymmetry, 2013, 24(15-16), 894-902

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water
1.2 Reagents: Zinc bromide ,  Potassium bromide
1.3 Reagents: Potassium bromide Solvents: Cyclohexane
Reference
Synthesis and structure of chiral (R)-2,2'-bis-silyl-substituted 1,1'-binaphthyl derivatives
Hoshi, Takashi; et al, Chemistry Letters, 1999, (11), 1245-1246

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium bromide
Reference
Synthesis of optically active 2,2'-dihalo-1,1'-binaphthyls via stable diazonium salts
Brown, Kenneth J.; et al, Journal of Organic Chemistry, 1985, 50(22), 4345-9

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium iodide
Reference
Synthesis of optically active 2,2'-dihalo-1,1'-binaphthyls via stable diazonium salts
Brown, Kenneth J.; et al, Journal of Organic Chemistry, 1985, 50(22), 4345-9

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid
1.2 Reagents: Potassium bromide ,  Mercury dibromide
2.1 Reagents: Potassium iodide
Reference
Synthesis of optically active 2,2'-dihalo-1,1'-binaphthyls via stable diazonium salts
Brown, Kenneth J.; et al, Journal of Organic Chemistry, 1985, 50(22), 4345-9

1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- Raw materials

1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- Preparation Products

1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- Suppliers

Amadis Chemical Company Limited
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(CAS:86688-08-6)1,1'-Binaphthalene, 2,2'-dibromo-, (1R)-
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Quantity:100mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:49
Price ($):154.0
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Additional information on 1,1'-Binaphthalene, 2,2'-dibromo-, (1R)-

Comprehensive Overview of 1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- (CAS No. 86688-08-6)

The compound 1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- (CAS No. 86688-08-6) is a chiral derivative of binaphthalene, widely recognized for its unique structural and optical properties. This brominated binaphthalene derivative has garnered significant attention in the fields of asymmetric synthesis, catalysis, and material science. Its R-configuration makes it particularly valuable for applications requiring enantioselectivity, such as the development of chiral ligands and pharmaceutical intermediates.

In recent years, the demand for chiral compounds like 1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- has surged due to their critical role in drug discovery and green chemistry. Researchers are increasingly focusing on sustainable synthesis methods, and this compound's versatility aligns with the growing trend of eco-friendly chemical processes. Its ability to act as a building block for complex molecules has made it a subject of interest in academic research and industrial applications.

The optical purity and stereochemical stability of 1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- are key factors driving its adoption in high-performance materials. For instance, it is used in the design of organic light-emitting diodes (OLEDs) and liquid crystals, where precise molecular control is essential. Additionally, its fluorescence properties have been explored for sensing applications, further expanding its utility in cutting-edge technologies.

From a synthetic perspective, the introduction of bromine atoms at the 2,2'-positions of the binaphthalene core enhances its reactivity, enabling further functionalization. This feature is particularly advantageous for constructing complex molecular architectures used in catalysis and supramolecular chemistry. The compound's rigid backbone also contributes to its stability under various reaction conditions, making it a reliable choice for multistep syntheses.

Given the rising interest in chiral separation techniques, 1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- has become a reference standard for calibrating high-performance liquid chromatography (HPLC) systems. Its well-defined enantiomeric excess ensures accurate results, addressing the need for precision in analytical chemistry. This application underscores its importance in quality control and method validation across laboratories worldwide.

In conclusion, 1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- (CAS No. 86688-08-6) stands out as a multifaceted compound with broad applicability in scientific research and industrial innovation. Its combination of chirality, reactivity, and stability positions it as a cornerstone in the advancement of modern chemistry. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in shaping future technologies.

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Amadis Chemical Company Limited
(CAS:86688-08-6)1,1'-Binaphthalene, 2,2'-dibromo-, (1R)-
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Purity:99%
Quantity:100mg
Price ($):154.0
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